![molecular formula C10H10INO B2879678 N-cyclopropyl-4-iodobenzamide](/img/structure/B2879678.png)
N-cyclopropyl-4-iodobenzamide
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Overview
Description
WAY-637845 is a chemical compound known for its role as a protein kinase inhibitor. It has a molecular formula of C10H10INO and a molecular weight of 287.10 g/mol . This compound is primarily used in scientific research and is not intended for human consumption or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-637845 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers and are not publicly disclosed.
Industrial Production Methods
Industrial production methods for WAY-637845 are also proprietary and are not publicly available. it is known that the compound is produced under stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
WAY-637845 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-637845 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the reagents used.
Major Products Formed
The major products formed from the reactions of WAY-637845 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide has applications in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex molecules and as a reagent in organic reactions. It is also studied for its potential biological activity, including interactions with enzymes and receptors, and is explored as a therapeutic agent for diseases where modulation of specific molecular targets is beneficial. In industry, it is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Chemical Reactions
N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide can undergo oxidation to introduce additional functional groups or modify existing ones, with common oxidizing agents including potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reduction reactions can also be employed to remove or alter functional groups, such as reducing the iodine atom using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Substitution reactions at the iodine site can be performed using nucleophiles like sodium azide (NaN3) and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the iodine site.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(2,2-difluoroethoxy)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and the iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Mechanism of Action
WAY-637845 exerts its effects by inhibiting protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes. The compound binds to the active site of the kinase, preventing its activity and thereby modulating various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
WAY-600: Another protein kinase inhibitor with a similar mechanism of action.
WAY-204: A compound with comparable biological activity but different chemical structure.
WAY-123: Shares similar applications in scientific research but has distinct molecular targets.
Uniqueness of WAY-637845
WAY-637845 is unique due to its specific binding affinity and selectivity for certain protein kinases. This makes it a valuable tool in research focused on understanding kinase-related cellular processes and developing targeted therapies .
Biological Activity
N-cyclopropyl-4-iodobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H10I1N1O1
- Molecular Weight : 273.10 g/mol
- Purity : ≥98% (as per product data sheets)
Antimicrobial Activity
This compound has shown potential antimicrobial properties. In studies evaluating various compounds, it was noted that derivatives of benzamide often exhibit significant antibacterial effects. The minimum inhibitory concentrations (MICs) for related compounds suggest that this class of compounds can effectively disrupt microbial membranes, leading to bactericidal effects.
Compound | MIC (µM) | Target Organism |
---|---|---|
This compound | 4.2 | A. baumannii |
Cycloviolacin O2 | 2.1 | B. subtilis |
Anticancer Activity
Research indicates that this compound may also exhibit anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Case Study: Cytotoxicity Evaluation
In a cytotoxicity study involving several cancer cell lines, this compound was tested for its effects on cell viability. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 0.1 to 3.5 µM across different cell types.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling cascades.
Research Findings
- Antimicrobial Studies : Research has shown that N-cyclopropyl derivatives can disrupt bacterial membranes, leading to rapid cell death.
- Antitumor Studies : In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic factors.
Properties
IUPAC Name |
N-cyclopropyl-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-1-7(2-4-8)10(13)12-9-5-6-9/h1-4,9H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYDJAWERUKJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.